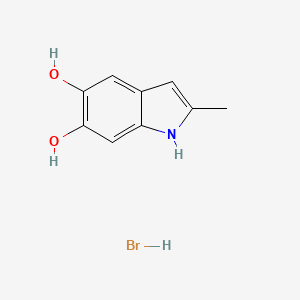![molecular formula C11H12ClNO6S B14304373 N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine CAS No. 112701-35-6](/img/structure/B14304373.png)
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzene sulfonyl group, an ethoxycarbonyl group, and a glycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the ethyl glycinate to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl compounds.
Applications De Recherche Scientifique
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to changes in their conformation and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[2-(4-Bromobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
- N-{[2-(4-Methylbenzene-1-sulfonyl)ethoxy]carbonyl}glycine
- N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
Uniqueness
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is unique due to the presence of the chlorobenzene sulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
112701-35-6 |
|---|---|
Formule moléculaire |
C11H12ClNO6S |
Poids moléculaire |
321.73 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)sulfonylethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H12ClNO6S/c12-8-1-3-9(4-2-8)20(17,18)6-5-19-11(16)13-7-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15) |
Clé InChI |
VCQUDJMUYICJJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)CCOC(=O)NCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)

![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
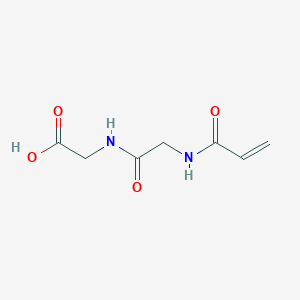
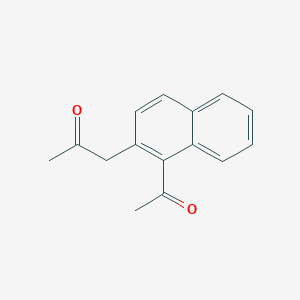
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
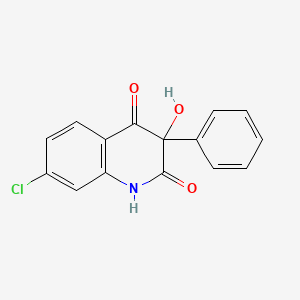
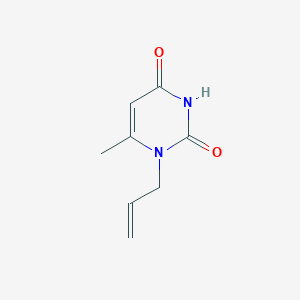
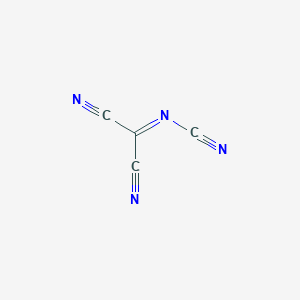

![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

